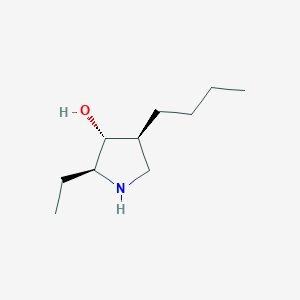

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

921202-83-7 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol |

InChI |

InChI=1S/C10H21NO/c1-3-5-6-8-7-11-9(4-2)10(8)12/h8-12H,3-7H2,1-2H3/t8-,9-,10+/m0/s1 |

InChI Key |

UHDVFFOHUZMHSJ-LPEHRKFASA-N |

Isomeric SMILES |

CCCC[C@H]1CN[C@H]([C@@H]1O)CC |

Canonical SMILES |

CCCCC1CNC(C1O)CC |

Origin of Product |

United States |

Stereochemical Investigations of 2s,3r,4s 4 Butyl 2 Ethylpyrrolidin 3 Ol

Importance of Absolute Configuration in Pyrrolidinol Research

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. numberanalytics.com In the context of medicinal chemistry and pharmacology, determining the absolute configuration is of paramount importance because the biological activity of many pharmaceutical compounds is directly related to their specific stereochemistry. numberanalytics.comspark904.nl Enantiomers, which are pairs of mirror-image stereoisomers, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects.

In pyrrolidinol research, as with other chiral scaffolds, understanding the absolute configuration is crucial for several reasons:

Structure-Activity Relationships (SAR): A definitive assignment of the absolute configuration at each chiral center is fundamental to establishing clear and accurate structure-activity relationships. This allows researchers to understand how the spatial orientation of substituent groups on the pyrrolidine (B122466) ring influences the molecule's interaction with biological targets like enzymes or receptors.

Target Interaction: The stereochemistry of metal centers and organic ligands plays a crucial role in biological processes, including enzyme-substrate interactions. numberanalytics.com The precise 3D structure of a pyrrolidinol derivative determines its ability to fit into a specific binding site.

Regulatory Approval: Regulatory bodies require stringent control over the stereochemical purity of drug candidates. chromatographyonline.commdpi.com Assays must be in place to quantify the desired enantiomer and any enantiomeric impurities. chromatographyonline.com

Therefore, the unambiguous determination of the absolute configuration of molecules like (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol is not merely an academic exercise but a critical step in the development of new chemical entities for therapeutic use.

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar. To relieve ring strain, it adopts puckered conformations. The two most common conformations are the "envelope" (or "flap") conformation, where four atoms are coplanar and the fifth is out of the plane, and the "twist" (or "half-chair") conformation, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation adopted by a substituted pyrrolidinol like this compound is influenced by the steric and electronic effects of its substituents. The bulky butyl and ethyl groups, as well as the hydroxyl group, will preferentially occupy positions that minimize steric hindrance and unfavorable electronic interactions.

Energetic Landscape and Preferred Conformations

The energetic landscape of the pyrrolidine ring is characterized by a series of low-energy envelope and twist conformations. The five-membered ring is not planar and undergoes a process known as pseudorotation, where the pucker moves around the ring with a relatively low energy barrier. researchgate.net For unsubstituted pyrrolidine, computational studies have shown that the N-H equatorial structure is the most stable conformer. acs.org

The pyrrolidine ring can adopt two primary puckering modes, often described as Cγ-exo (C4-exo) and Cγ-endo (C4-endo) envelope conformations, or various twist conformations. nih.gov The relative energies of these conformations determine the dominant shape of the molecule in solution. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface and identifying the lowest energy conformers. researchgate.net For polysubstituted pyrrolidines, the global minimum energy conformation is the one that best minimizes unfavorable steric interactions and maximizes stabilizing interactions, such as intramolecular hydrogen bonds.

Table 1: Predicted Relative Energies of a Model 2,4-dialkyl-3-hydroxypyrrolidine This table is illustrative and based on general principles of conformational analysis. Actual values for this compound would require specific computational studies.

| Conformation | Substituent Orientations (C2-Et, C4-Bu) | Relative Energy (kcal/mol) |

| Twist (T1) | Pseudo-equatorial, Pseudo-equatorial | 0.0 |

| Envelope (E1) | Pseudo-equatorial, Pseudo-axial | 1.5 - 2.5 |

| Twist (T2) | Pseudo-axial, Pseudo-equatorial | 2.0 - 3.5 |

| Envelope (E2) | Pseudo-axial, Pseudo-axial | > 4.0 |

Influence of Alkyl Substituents on Ring Conformation (Butyl and Ethyl Groups)

The size and orientation of alkyl substituents have a profound impact on the puckering of the pyrrolidine ring. nih.gov Bulky substituents generally prefer to occupy pseudo-equatorial positions to minimize steric strain (A-strain) that arises from 1,3-diaxial-like interactions in pseudo-axial orientations. nih.gov In this compound, both the butyl and ethyl groups are sterically demanding.

Studies on analogous 4-tert-butylprolines have demonstrated that a bulky alkyl group at C4 strongly favors a pseudo-equatorial orientation, which in turn locks the pyrrolidine ring into a specific pucker. nih.gov By analogy, the C4-butyl group in the title compound is expected to predominantly occupy a pseudo-equatorial position. This will significantly restrict the pseudorotational freedom of the ring.

Similarly, the C2-ethyl group will also favor a pseudo-equatorial orientation to avoid steric clashes with the C5 protons and the C4-substituent. The specific stereochemistry (2S, 4S) places both the ethyl and butyl groups on the same face of the ring if they were to adopt pseudo-axial positions, leading to significant steric repulsion. Therefore, a conformation where both alkyl groups are in pseudo-equatorial positions is highly favored. This arrangement minimizes steric hindrance and results in a more stable, lower-energy conformation. The presence of multiple bulky alkyl substituents can lead to a higher resistance to bioreduction in related nitroxide compounds. mdpi.com

Table 2: Influence of Alkyl Substituent Orientation on Pyrrolidine Ring Puckering This table is based on established principles of stereochemistry in cyclic systems.

| Substituent | Position | Preferred Orientation | Consequence for Ring Pucker |

| Butyl | C4 | Pseudo-equatorial | Induces a specific, locked conformation to minimize A-strain. |

| Ethyl | C2 | Pseudo-equatorial | Reinforces the preference for a conformation that avoids steric clashes with other substituents. |

Intramolecular Interactions Governing Stereostability

Beyond steric hindrance, intramolecular interactions, particularly hydrogen bonding, play a critical role in stabilizing specific conformations of this compound. The presence of a hydroxyl group at C3 and a nitrogen atom in the ring provides the potential for the formation of an intramolecular hydrogen bond.

With the (3R, 4S) stereochemistry, the hydroxyl group and the C4-butyl group are in a trans relationship. Depending on the ring pucker, the hydroxyl group can be oriented to act as a hydrogen bond donor to the nitrogen atom's lone pair. The formation of such a hydrogen bond can significantly stabilize a particular conformation, potentially by several kcal/mol. acs.orgnih.gov This intramolecular hydrogen bond would create a second, smaller ring system, further restricting conformational flexibility and enhancing the stereostability of the molecule.

Table 3: Key Intramolecular Interactions in this compound

| Interaction Type | Groups Involved | Nature of Interaction | Impact on Stereostability |

| Steric Repulsion | C2-Ethyl vs. C5-H, C4-Butyl vs. C3/C5-H | Unfavorable van der Waals | Disfavors pseudo-axial orientations of alkyl groups, promoting a specific ring pucker. |

| Intramolecular H-Bond | C3-OH (donor) and N1 (acceptor) | Favorable electrostatic | Stabilizes a specific conformation, restricting pseudorotation and locking the overall geometry. |

| Gauche Interactions | Between adjacent substituents | Torsional strain | Influences the dihedral angles along the C-C bonds of the ring, contributing to the preferred pucker. |

Chemical Reactivity and Derivatization Strategies of 2s,3r,4s 4 Butyl 2 Ethylpyrrolidin 3 Ol

Reactivity of the Butyl and Ethyl Side Chains

The butyl and ethyl groups, being simple alkyl chains, are generally considered to be chemically inert. However, their C-H bonds can be activated under specific reaction conditions, allowing for a range of functionalization reactions.

The functionalization of the butyl and ethyl side chains can be achieved through various modern synthetic methodologies, primarily involving C-H activation. These reactions can be directed by the inherent reactivity of the molecule or by the use of external catalysts.

Radical Functionalization: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical or thermal initiation, would likely lead to a mixture of brominated products, with a preference for the more substituted secondary carbons on the alkyl chains. However, achieving high selectivity can be challenging.

Metal-Catalyzed C-H Activation: Transition-metal-catalyzed C-H activation offers a more controlled approach to functionalize the alkyl chains. Catalysts based on palladium, rhodium, or iridium can mediate the introduction of various functional groups. For instance, directed C-H activation, where the nitrogen atom of the pyrrolidine (B122466) ring coordinates to the metal center, could favor functionalization at positions in proximity to the ring. However, in the absence of a directing group effect for the side chains themselves, functionalization would likely occur at the less sterically hindered positions.

A plausible approach for selective functionalization is the use of undirected borylation, which has been shown to functionalize terminal methyl groups of alkyl chains. nih.gov

Table 4.3.1.1: Plausible Functionalization Reactions of Alkyl Side Chains

| Reaction Type | Reagents and Conditions | Potential Product(s) | Rationale/Reference Principle |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | Mixture of mono- and poly-brominated butyl/ethyl chains | Free radical halogenation favors substitution at more stable radical centers (secondary > primary). |

| Directed C-H Arylation | Pd(OAc)2, Norbornene, Ar-I, Cs2CO3, dioxane, 120 °C | Arylated butyl/ethyl chains, likely at positions β or γ to the ring | Palladium-catalyzed C-H activation can be directed by the nitrogen atom. |

| Undirected Borylation | Ir-catalyst, HBpin, solvent, heat | Borylated terminal methyl group of the butyl chain | Iridium-catalyzed borylation can selectively functionalize terminal C-H bonds of alkyl chains. nih.gov |

The terminal methyl group of the butyl chain and the methylene (B1212753) group of the ethyl chain represent specific sites for functionalization.

Oxidation: Selective oxidation of the terminal methyl group to a primary alcohol, aldehyde, or carboxylic acid is a challenging but valuable transformation. This can be achieved using specific microbial or enzymatic systems, or through multi-step chemical sequences. For instance, initial halogenation followed by nucleophilic substitution and subsequent oxidation. The oxidation of alkyl side-chains on aromatic rings is well-established, and similar principles could be applied to heterocyclic systems under the right conditions. libretexts.org

Chain Elongation: The terminal methyl group can also be a site for chain elongation. For example, deprotonation with a strong base followed by reaction with an electrophile, although this would likely require prior protection of the N-H and O-H groups.

Table 4.3.2.1: Potential Modifications of Terminal Groups

| Reaction Type | Reagents and Conditions | Potential Product(s) | Rationale/Reference Principle |

|---|---|---|---|

| Terminal Oxidation | 1. NBS, AIBN; 2. NaOH(aq); 3. PCC | (2S,3R,4S)-4-(4-oxobutyl)-2-ethylpyrrolidin-3-ol | Multi-step sequence involving radical halogenation, hydrolysis, and oxidation. |

| Chain Elongation | 1. Protect N and O; 2. n-BuLi, TMEDA; 3. R-X | N,O-protected pyrrolidine with elongated butyl chain | Deprotonation of the terminal methyl group followed by alkylation. |

| Terminal Hydroxylation | Biocatalyst (e.g., P450 monooxygenase) | (2S,3R,4S)-4-(4-hydroxybutyl)-2-ethylpyrrolidin-3-ol | Enzymatic systems can achieve high selectivity for terminal C-H hydroxylation. |

Ring-Opening Reactions and Re-cyclization Studies

The pyrrolidine ring, being a saturated five-membered ring, is relatively stable. However, the presence of the hydroxyl and amino groups allows for specific ring-opening reactions, particularly through activation of the C-N or C-O bonds.

Ring Opening via C-N Bond Cleavage: The cleavage of the C-N bond in unstrained pyrrolidines is a challenging transformation but can be achieved under specific conditions. For example, reductive cleavage using a combination of a Lewis acid and a photoredox catalyst has been reported for N-benzoyl pyrrolidines. youtube.com This would require prior N-acylation of the target molecule.

Ring Opening via C-O Bond Activation: The hydroxyl group at C-3 can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular reaction with the nitrogen atom or an external nucleophile could lead to ring-opened products.

Re-cyclization: The ring-opened intermediates can be valuable synthons for the construction of other heterocyclic systems. For example, a ring-opened amino alcohol could be re-cyclized to form larger rings, such as piperidines or azepanes, by introducing a suitable linker and inducing intramolecular cyclization.

Table 4.4.1: Potential Ring-Opening and Re-cyclization Reactions

| Reaction Type | Reagents and Conditions | Potential Intermediate/Product | Rationale/Reference Principle |

|---|---|---|---|

| Reductive C-N Cleavage | 1. Acylation (e.g., BzCl); 2. Lewis Acid, Photoredox Catalyst | Ring-opened N-benzoyl amino alcohol | Methodologies for reductive C-N bond cleavage in N-acyl pyrrolidines have been developed. youtube.com |

| Ring Opening via Tosylation | 1. TsCl, pyridine; 2. Strong base (e.g., NaH) | Aziridinium ion intermediate, leading to ring-opened products | Intramolecular displacement of the tosylate by the nitrogen atom. |

| Re-cyclization to Piperidine (B6355638) | 1. Ring-opening; 2. Functionalization of the resulting chain; 3. Intramolecular cyclization | Substituted piperidine derivative | Standard strategies for the synthesis of larger N-heterocycles from acyclic precursors. |

Investigation of Rearrangement Reactions

The structure of (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol, particularly the presence of a secondary alcohol adjacent to a substituted carbon, suggests the possibility of rearrangement reactions, especially under acidic conditions.

Acid-Catalyzed Dehydration and Rearrangement: Treatment with a strong acid would lead to protonation of the hydroxyl group, forming a good leaving group (water). Departure of water would generate a secondary carbocation at C-3. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. Given the substitution pattern, a Wagner-Meerwein type rearrangement is plausible. mdpi.comresearchgate.net

For instance, a 1,2-hydride shift from C-2 or C-4 could lead to a more stable tertiary carbocation if a hydrogen is available at the appropriate position. However, given the substitution at C-2 and C-4, a 1,2-alkyl (ethyl or butyl) shift might also occur. The migratory aptitude of the groups and the stability of the resulting carbocation would determine the major rearrangement pathway. Subsequent elimination of a proton would lead to a rearranged, unsaturated pyrrolidine derivative. The stereochemistry of the starting material would influence the stereochemical outcome of the rearrangement.

Table 4.5.1: Plausible Rearrangement Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) | Rationale/Reference Principle |

|---|---|---|---|

| Acid-Catalyzed Dehydration and Rearrangement | H2SO4, heat | Mixture of rearranged pyrroline (B1223166) isomers | Formation of a carbocation followed by a Wagner-Meerwein rearrangement to a more stable carbocation, then elimination. mdpi.comresearchgate.netyoutube.com |

| Pinacol-type Rearrangement | Not directly applicable, but a related diol could undergo this reaction. | N/A | The pinacol (B44631) rearrangement requires a 1,2-diol. |

Structure Activity Relationship Sar Studies of 2s,3r,4s 4 Butyl 2 Ethylpyrrolidin 3 Ol Analogues

Design Principles for Pyrrolidinol Library Synthesis

The synthesis of a library of pyrrolidinol analogues is foundational to understanding their structure-activity relationships. The design of such libraries hinges on systematically varying the substituents and stereochemistry of the pyrrolidine (B122466) core to explore the chemical space around a lead compound. nih.govresearchgate.net Key strategies in the synthesis of substituted pyrrolidines include ring construction from acyclic precursors and the functionalization of pre-existing pyrrolidine rings, such as those derived from proline. nih.gov

Common synthetic methodologies for generating pyrrolidine diversity include:

1,3-Dipolar Cycloadditions: This is a classic and powerful method for constructing five-membered heterocyclic rings. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) allows for the creation of a wide array of substituted pyrrolidines with controlled regio- and stereoselectivity. nih.gov

C(sp³)-H Activation: More recent strategies utilize transition-metal catalysis (e.g., palladium) to directly functionalize C-H bonds on the pyrrolidine scaffold. This allows for the introduction of aryl or other groups onto the saturated ring system in a highly efficient and stereoselective manner, providing access to novel analogues that were previously difficult to synthesize. nih.gov

Stereoselective Dihydroxylation: For pyrrolidinol scaffolds, the introduction of hydroxyl groups with specific stereochemistry is crucial. Reagents like osmium tetroxide can be used for the stereoselective dihydroxylation of dehydroproline derivatives, leading to specific cis-dihydroxy prolines which can be further modified. nih.gov

Multi-component Reactions: Cascade reactions, such as those catalyzed by ruthenium, can assemble polysubstituted pyrrolidines from simpler starting materials like diazo pyruvates and anilines in a single step, rapidly generating structural diversity. nih.gov

The design of a library based on (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol would involve the synthesis of analogues by modifying each of its key structural features: the C2-ethyl group, the C4-butyl group, the C3-hydroxyl group, and the pyrrolidine nitrogen.

Positional and Stereochemical Effects of Butyl and Ethyl Substituents on Biological Activity (General)

The size, position, and stereochemical orientation of alkyl substituents on the pyrrolidine ring profoundly influence its conformation and, consequently, its biological activity. nih.gov While specific SAR data for this compound is not extensively documented in public literature, general principles derived from related pyrrolidine scaffolds provide a strong basis for prediction.

Substituents at the C2 and C4 positions play distinct roles:

C2-Substituents: Substituents at the C2 position, adjacent to the nitrogen atom, can influence the basicity of the pyrrolidine nitrogen. nih.gov The ethyl group in the title compound, while primarily hydrophobic, can sterically hinder access to the nitrogen lone pair and modulate its pKa.

The stereochemistry of these substituents is paramount. Different stereoisomers can exhibit vastly different biological profiles due to the chiral nature of biological targets like enzymes and receptors. nih.gov For instance, a change in the stereocenter at C2 or C4 would alter the spatial relationship between the ethyl and butyl groups, potentially changing a "U-shaped" conformation to a more linear one, which could abolish or enhance binding to a target protein. nih.gov

Table 1: Hypothetical Impact of Positional and Stereochemical Changes on Activity (This table is illustrative and based on general principles of pyrrolidine SAR)

| Analogue Modification | Expected Conformational/Electronic Effect | Predicted Impact on Biological Activity |

|---|---|---|

| Stereochemistry | ||

| (2R,3R,4S) Isomer | Inversion of stereocenter at C2 | Potentially significant loss or gain of activity due to altered positioning of the ethyl group relative to the target. |

| (2S,3R,4R) Isomer | Inversion of stereocenter at C4 | Significant change in ring pucker and orientation of the butyl group, likely leading to a major change in activity. |

| Position | ||

| 4-ethyl, 2-butyl | Swapping substituent positions | Alters steric bulk near the nitrogen and the conformational influence at C4. Activity would likely be different. |

| Chain Length | ||

| 4-propyl, 2-ethyl | Shorter alkyl chain at C4 | Reduced hydrophobic interaction; may decrease affinity if the butyl group fits into a specific hydrophobic pocket. |

Impact of Hydroxyl Group Modification on SAR

The hydroxyl group is a fundamental functional group in many therapeutic agents, primarily due to its ability to participate in hydrogen bonding. researchgate.net In the context of the pyrrolidinol scaffold, the C3-hydroxyl group is a critical pharmacophoric feature.

Key modifications and their expected consequences include:

Hydrogen Bonding Role: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and a hydrogen bond acceptor (with its oxygen lone pairs). nih.gov Its interaction with polar amino acid residues (such as serine, threonine, or the backbone carbonyls/amides) in a target's binding site is often a primary driver of affinity and specificity. researchgate.net

Inversion of Stereochemistry: Changing the stereochemistry from (3R) to (3S) would reposition the hydroxyl group, which could completely disrupt a critical hydrogen bond and lead to a loss of activity.

Replacement with a Methoxy Group (-OCH₃): This modification removes the hydrogen bond donating ability, leaving only acceptor capacity. It also increases lipophilicity and steric bulk. If the donor function is essential for activity, this change would be detrimental.

Replacement with a Fluorine Atom (-F): Fluorine is a bioisostere of the hydroxyl group, similar in size but with different electronic properties. It can only act as a hydrogen bond acceptor. nih.gov This substitution is a common tactic in medicinal chemistry to probe the importance of hydrogen bond donation. beilstein-journals.orgbeilstein-journals.org If activity is retained or enhanced, it suggests the acceptor role is more important.

Esterification (-OC(O)R): Acylating the hydroxyl group creates an ester, which acts as a hydrogen bond acceptor and significantly increases lipophilicity. This modification can be used to create prodrugs, where the ester is cleaved in vivo to release the active hydroxyl compound.

Table 2: Predicted Effects of Hydroxyl Group Modification (This table is illustrative and based on general chemical principles)

| Modification at C3 | H-Bond Donor Ability | H-Bond Acceptor Ability | Change in Polarity | Predicted SAR Effect |

|---|---|---|---|---|

| -OH (Parent) | Yes | Yes | High | Serves as a key interaction point. |

| -OCH₃ (Ether) | No | Yes | Reduced | Loss of activity if H-bond donation is critical. |

| -OC(O)CH₃ (Acetate) | No | Yes | Reduced | Likely inactive until hydrolyzed; potential prodrug. |

| -F (Fluoro) | No | Yes | Reduced | Probes the necessity of H-bond donation. |

| -NH₂ (Amino) | Yes | Yes | Similar/Increased | Introduces basicity; may alter binding profile. |

Role of Pyrrolidine Nitrogen Substitutions in Molecular Recognition

The nitrogen atom of the pyrrolidine ring is a key feature, conferring basicity and providing a site for substitution that can dramatically modulate a compound's properties. nih.gov Indeed, a vast majority of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. nih.gov

The role of the nitrogen and its substituents can be summarized as follows:

Basicity and Ionic Interactions: As a secondary amine, the pyrrolidine nitrogen is basic and will likely be protonated at physiological pH. The resulting ammonium (B1175870) cation can form a powerful ionic bond (a salt bridge) with an acidic amino acid residue like aspartate or glutamate (B1630785) in a protein's active site.

N-Alkylation: Adding small alkyl groups (e.g., N-methyl, N-ethyl) can fine-tune basicity and lipophilicity. While this can sometimes improve cell permeability and metabolic stability, it may also introduce steric clashes that hinder binding. acs.org

N-Acylation: Converting the amine to an amide (e.g., N-acetyl) removes the basicity and converts a hydrogen bond donor into a hydrogen bond acceptor. This is a drastic modification that can determine whether the basic nitrogen is essential for activity.

N-Arylation/Heteroarylation: Introducing aromatic or heteroaromatic rings on the nitrogen can introduce new π-stacking or hydrogen bonding interactions, potentially accessing adjacent binding pockets and significantly increasing potency and selectivity.

Table 3: Predicted Effects of Pyrrolidine Nitrogen Substitution (This table is illustrative and based on general chemical principles)

| Substituent at N1 | Basicity | Steric Bulk | H-Bond Donor (at N-H) | Predicted SAR Effect |

|---|---|---|---|---|

| -H (Parent) | Yes | Low | Yes | Can form ionic bond and act as H-bond donor. |

| -CH₃ (Methyl) | Yes (tertiary amine) | Medium | No | Removes H-bond donor ability; may improve PK properties. |

| -C(O)CH₃ (Acetyl) | No (amide) | Medium | No | Abolishes basicity; probes the need for a positive charge. |

| -SO₂Ph (Sulfonyl) | No (sulfonamide) | High | Yes (acidic N-H) | Removes basicity and adds significant bulk. |

Pharmacophore Mapping for Pyrrolidinol Scaffolds

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.govyoutube.com A hypothetical pharmacophore model for a this compound analogue can be constructed based on its key chemical features.

The essential features of a pyrrolidinol pharmacophore would likely include:

Hydrogen Bond Donor/Acceptor: This feature corresponds to the C3-hydroxyl group. It represents a crucial point of interaction with a polar region of the biological target.

Positive Ionizable/H-Bond Acceptor: This feature is centered on the pyrrolidine nitrogen. At physiological pH, it is expected to be protonated and carry a positive charge, allowing for an ionic interaction. In its unprotonated state, it can act as a hydrogen bond acceptor.

Hydrophobic/Aliphatic Feature 1: This corresponds to the C4-butyl group. This feature maps a region where a non-polar, greasy pocket likely exists in the target protein.

Hydrophobic/Aliphatic Feature 2: This corresponds to the C2-ethyl group, defining another, potentially smaller, hydrophobic interaction zone.

Stereochemical Constraints: The rigid 3D arrangement of these features, dictated by the (2S,3R,4S) stereochemistry, is itself a critical part of the pharmacophore.

This model serves as a 3D query to screen large databases of chemical compounds to identify new molecules that match the pharmacophoric requirements and thus have a high probability of being active at the same target. youtube.com

Elucidation of Key Interactions with Hypothetical Target Biomolecules

Based on the pharmacophore model, the key interactions between a pyrrolidinol analogue and a hypothetical protein target can be elucidated. The binding of a molecule like this compound within a protein's active site is a result of complementary shape and chemical interactions. frontiersin.org

The principal interactions would likely be:

Hydrogen Bonding: The C3-hydroxyl group is perfectly positioned to form a hydrogen bond with a polar amino acid residue. It could donate a hydrogen to the carbonyl oxygen of an amino acid backbone or to the side chain of an aspartate, glutamate, or glutamine. Alternatively, it could accept a hydrogen from the side chain of a serine, threonine, or lysine. nih.gov

Ionic Interaction (Salt Bridge): The protonated pyrrolidine nitrogen is a prime candidate to form a strong, charge-based interaction with a negatively charged aspartate or glutamate residue in the binding site. This is often a major contributor to binding affinity.

Hydrophobic Interactions: The ethyl and butyl side chains would be buried in hydrophobic pockets lined with non-polar amino acids such as valine, leucine, isoleucine, phenylalanine, and tryptophan. These interactions, driven by the displacement of water molecules (the hydrophobic effect), are crucial for affinity and can contribute to selectivity.

Conformational Stabilization: The rigid pyrrolidine ring itself can play a structural role, for instance, by being optimal for stabilizing a specific secondary structure like a β-turn in a peptide substrate, thereby facilitating recognition by an enzyme like a kinase. nih.gov

Computational Chemistry and Theoretical Studies of 2s,3r,4s 4 Butyl 2 Ethylpyrrolidin 3 Ol

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. For a compound like (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol, docking studies would be employed to identify potential biological targets and elucidate its mechanism of action at a molecular level.

The process involves preparing the 3D structure of the ligand and the target protein. The ligand's conformational space is explored to find the best fit within the protein's binding pocket, which is evaluated using a scoring function. This function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. Studies on various pyrrolidine (B122466) derivatives have successfully used molecular docking to predict interactions with targets like DNA gyrase, cholinesterases, and various kinases. tandfonline.comnih.govmdpi.com For instance, docking analyses of substituted chalcone (B49325) analogs containing pyrrolidine identified key binding modes and supported their potential as anticancer agents. researchgate.net Similarly, docking was used to investigate the binding mechanism of pyrrole (B145914) derivatives as potential inhibitors of enzymes like dihydrofolate reductase (DHFR). mdpi.com

A hypothetical docking study of this compound against a panel of kinase enzymes might yield results similar to those shown in the illustrative table below.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| p21-Activated Kinase 4 (PAK4) | 4A4M | -8.2 | LEU345, LYS347, GLU396 (H-bonds) |

| Cyclin-Dependent Kinase 5 (CDK5) | 1UNG | -7.9 | CYS83, ILE10, ASP86 (H-bonds) |

| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | TRP86, TYR337 (π-π stacking), SER203 (H-bond) |

| Butyrylcholinesterase (BChE) | 6EVI | -8.8 | TRP82, HIS438 (H-bonds), ALA328 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. arabjchem.org These methods can determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are essential for understanding a molecule's stability and reactivity.

For this compound, DFT calculations would provide insights into its electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Such calculations have been performed on related alkaloids and pyrrolidinone derivatives to understand their structural and electronic properties. arabjchem.orgchemistry.kzresearchgate.net These studies help in designing molecules with specific desired properties. arabjchem.org

The table below presents hypothetical electronic properties for the compound, as would be derived from a DFT calculation at the B3LYP/6-31G(d) level of theory.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| Total Electronic Energy (a.u.) | -675.1234 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -6.85 | Region of the molecule likely to donate electrons. |

| LUMO Energy (eV) | 1.15 | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap (eV) | 8.00 | Indicates high kinetic stability and low reactivity. |

| Dipole Moment (Debye) | 2.45 | Measure of the molecule's overall polarity. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This is particularly useful for understanding the synthesis of complex molecules like substituted pyrrolidines.

For example, DFT studies have been used to investigate the multi-step synthesis of pyrrolidinedione derivatives, detailing stages such as Michael addition and cyclization. rsc.orgnih.govresearchgate.net These studies revealed that the energy barrier for the cyclization step to form the pyrrolidine ring could be as low as 11.9 kJ/mol under specific protonated conditions. rsc.orgnih.govresearchgate.net Other computational work has explored copper-promoted intramolecular carboamination to form pyrrolidines, supporting a mechanism involving aminocupration followed by radical addition. nih.gov

A plausible synthetic route to this compound could involve an intramolecular cyclization. A computational study of such a step would calculate the energy barriers for the key bond-forming events, as illustrated in the hypothetical table below.

| Reaction Step (Hypothetical) | Computational Method | Calculated Activation Energy (kJ/mol) | Description |

|---|---|---|---|

| Intramolecular N-C Bond Formation | DFT (B3LYP/6-311+G) | 85.5 | The key ring-closing step to form the pyrrolidine core. |

| Proton Transfer (Solvent-Assisted) | DFT (B3LYP/6-311+G) | 25.1 | A subsequent proton transfer to neutralize an intermediate. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are widely used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. nih.gov These predictions are invaluable for structure confirmation and interpretation of experimental spectra. DFT methods can calculate NMR shielding tensors, which are then converted to chemical shifts. nmrdb.org While QM-based predictions can be accurate, they are often computationally intensive; machine learning models have emerged as a faster alternative, sometimes offering comparable accuracy. nmrdb.org

For this compound, calculating the ¹H and ¹³C NMR spectra would help in assigning the signals observed in an experimental spectrum. The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. nih.gov Similarly, the calculation of harmonic vibrational frequencies can aid in assigning bands in an infrared spectrum. chemistry.kz

Below is an illustrative table comparing hypothetical experimental ¹H NMR chemical shifts with values predicted by a computational method.

| Proton Position (Illustrative) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H-2 (on pyrrolidine ring) | 3.15 | 3.21 | -0.06 |

| H-3 (on pyrrolidine ring) | 4.10 | 4.15 | -0.05 |

| H-4 (on pyrrolidine ring) | 2.18 | 2.25 | -0.07 |

| H-5 (on pyrrolidine ring, axial) | 2.95 | 3.02 | -0.07 |

| OH (hydroxyl) | 4.55 | 4.60 | -0.05 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and the transitions between them.

When a ligand is docked into a protein, MD simulations are essential for assessing the stability of the resulting complex. mdpi.comnih.gov By simulating the complex in a realistic environment (e.g., solvated in water) for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted pose. nih.govmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) are used to quantify the stability of the complex over the simulation time. nih.gov Such simulations have been applied to various pyrrolidine derivatives to confirm the stability of ligand-receptor interactions predicted by docking. nih.govmdpi.comnih.gov This approach provides a more dynamic and accurate picture of the binding event than static docking alone. acs.org

An illustrative summary of a hypothetical MD simulation of the compound bound to a target protein is provided below.

| Simulation Parameter | Value/Description |

|---|---|

| Simulation Time | 200 ns |

| Force Field | AMBER99SB-ILDN |

| Solvent Model | TIP3P Water |

| Average RMSD of Protein Backbone | 0.14 nm |

| Average RMSD of Ligand | 0.08 nm (relative to protein) |

| Key Maintained Interactions | Stable H-bonds between ligand's -OH and target's ASP86. |

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol, with a molecular formula of C10H21NO, the expected exact mass of the protonated molecule [M+H]+ would be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

Mass spectrometry, in general, is a high-resolution, sensitive, and high-throughput detection tool. nih.gov It has become one of the most common techniques for the determination of pyrrolizidine (B1209537) alkaloids, a class of compounds related to the subject molecule. nih.gov Different mass spectrometry techniques, including precursor ion scans and daughter ion scans, are utilized for the targeted analysis of such alkaloids. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical Analysis of this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [M+H]+ | C10H22NO+ | 172.1696 | Hypothetical Value | Hypothetical Value |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the chiral centers.

1D NMR (¹H, ¹³C) for Primary Structural Elucidation

¹H NMR: The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their immediate electronic environment. Key expected signals would include:

Multiplets in the aliphatic region for the butyl and ethyl chain protons.

Signals corresponding to the protons on the pyrrolidine (B122466) ring, with their chemical shifts and coupling patterns being highly dependent on their stereochemical orientation.

A signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration.

A signal for the N-H proton of the pyrrolidine ring.

¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. For this compound, ten distinct signals would be expected in the aliphatic region. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms (C2, C3, and C5) would be downfield compared to the other sp³ hybridized carbons.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the complete structural framework and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the connectivity of protons within the ethyl, butyl, and pyrrolidine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It shows correlations between protons that are close in space, irrespective of their bonding. For this compound, NOESY would reveal through-space interactions that confirm the trans relationship between the ethyl group at C2 and the hydroxyl group at C3, and the cis relationship between the hydroxyl group at C3 and the butyl group at C4.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for this purpose. youtube.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A band in the region of 3350-3250 cm⁻¹ for the N-H stretching of the secondary amine.

Multiple bands in the 2960-2850 cm⁻¹ region due to the C-H stretching vibrations of the alkyl groups.

A band around 1100-1000 cm⁻¹ for the C-O stretching vibration.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| N-H (amine) | Stretching | 3350-3250 |

| C-H (alkane) | Stretching | 2960-2850 |

| C-O (alcohol) | Stretching | 1100-1000 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for separating different isomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov For a compound like this compound, reverse-phase HPLC with a suitable C18 column could be used to assess its chemical purity.

Chiral HPLC: Given that the target molecule has three chiral centers, it can exist as multiple stereoisomers. Chiral HPLC is the method of choice for separating enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. csfarmacie.cz Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose, are commonly and effectively used for the enantioseparation of a wide range of chiral compounds, including those with pyrrolidine scaffolds. epa.govresearchgate.net The choice of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. researchgate.net The development of a robust chiral HPLC method would be essential to confirm the enantiomeric and diastereomeric purity of a sample of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, polar molecules like this compound, which contains both a hydroxyl (-OH) and a secondary amine (-NH-) group, often exhibit poor chromatographic behavior, including low volatility and a tendency to adsorb onto the chromatographic column. To overcome these challenges, derivatization is a crucial sample preparation step prior to GC analysis. mdpi.com

The primary purpose of derivatization is to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. mdpi.com For pyrrolidinol compounds, silylation is a common and effective derivatization strategy. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivatized this compound is significantly more volatile and amenable to GC separation. When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivatized compound from impurities but also provides detailed structural information through the analysis of its mass spectrum. The fragmentation pattern of the derivatized molecule can be used to confirm its molecular weight and deduce structural features.

Illustrative GC-MS Data for TMS-Derivatized this compound

The following table represents hypothetical GC-MS data that could be expected from the analysis of the trimethylsilyl derivative of the target compound.

| Parameter | Expected Value/Observation |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Expected Retention Time | ~12.5 minutes |

| Mass Spectrometry | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 315 (for the di-TMS derivative) |

| Key Fragmentation Ions | Characteristic fragments resulting from the loss of methyl, butyl, and ethyl groups, and cleavage of the pyrrolidine ring. |

This data is illustrative and based on the expected behavior of similar derivatized pyrrolidinol compounds.

X-ray Diffraction for Solid-State Structure and Absolute Configuration Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule like this compound, this technique is unparalleled in its ability to unambiguously establish the relative and absolute configuration of all stereogenic centers. acs.orgnih.gov

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of each atom can be determined, providing bond lengths, bond angles, and torsional angles.

A critical aspect of the analysis for chiral molecules is the determination of the absolute configuration. This is often achieved through the use of anomalous dispersion, a phenomenon that occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.net While this effect is more pronounced for heavier atoms, modern diffractometers and computational methods often allow for the reliable determination of the absolute configuration of light-atom molecules, which are composed primarily of carbon, nitrogen, and oxygen. nih.govresearchgate.net The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. researchgate.net

For a compound like this compound, a successful X-ray crystallographic analysis would provide irrefutable proof of the S, R, and S configurations at the C2, C3, and C4 positions of the pyrrolidine ring, respectively.

Illustrative Crystallographic Data for this compound

The table below presents a hypothetical set of crystallographic data that might be obtained for the title compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H21NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| Volume | 1049.8 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.08 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.05(7) |

This data is for illustrative purposes and represents typical values for a small organic molecule.

Potential Research Applications and Biological Relevance of 2s,3r,4s 4 Butyl 2 Ethylpyrrolidin 3 Ol Derivatives

Role as Chiral Organocatalysts and Ligands in Asymmetric Synthetic Transformations

The inherent chirality and structural rigidity of pyrrolidine-based molecules, such as derivatives of (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol, make them prime candidates for applications in asymmetric catalysis. These compounds can function as highly effective organocatalysts or as chiral ligands for metal-catalyzed reactions, facilitating the synthesis of enantiomerically pure molecules. bohrium.comnih.gov

The pyrrolidine (B122466) ring system is a privileged scaffold in organocatalysis, with a well-established ability to activate substrates in an enantioselective manner. nih.gov Modifications to the substituents on the pyrrolidine ring, such as the butyl and ethyl groups in the specified compound, allow for fine-tuning of the steric and electronic properties of the catalyst. This tunability is crucial for optimizing catalytic activity and selectivity for a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The development of novel synthetic strategies for creating asymmetrically substituted chiral pyrrolidines is an active area of research, driven by the demand for new and efficient organocatalysts. nih.gov

In addition to their role as standalone organocatalysts, these pyrrolidine derivatives can serve as chiral ligands that coordinate with metal centers to form catalysts for a broad range of asymmetric reactions. The nitrogen and oxygen atoms within the pyrrolidin-3-ol structure can act as bidentate ligands, creating a defined chiral environment around the metal. This has been successfully applied in reactions like palladium-catalyzed hydroarylation to produce 3-aryl pyrrolidines, which are themselves a class of molecules with significant biological activity. nih.govresearchgate.net The design and synthesis of structurally innovative organocatalysts and ligands based on the pyrrolidine framework continue to be a major focus, aiming to improve efficiency and expand the scope of their application to more complex substrates. nih.gov

Table 1: Examples of Asymmetric Transformations Catalyzed by Pyrrolidine Derivatives

| Reaction Type | Catalyst/Ligand Type | Potential Outcome |

| Aldol Reaction | Proline-derived organocatalyst | Enantioselective carbon-carbon bond formation |

| Michael Addition | Diarylprolinol silyl (B83357) ether | Asymmetric conjugate addition |

| Mannich Reaction | Pyrrolidine-based organocatalyst | Chiral β-amino carbonyl compounds |

| Hydroarylation | Palladium-pyrrolidine ligand complex | Synthesis of 3-aryl pyrrolidines |

Precursors for Bioactive Pyrrolidine Alkaloids and Analogues

The this compound scaffold serves as a valuable chiral starting material for the synthesis of more complex, biologically active pyrrolidine alkaloids and their analogues. Many natural and synthetic pyrrolidine alkaloids exhibit a wide range of pharmacological properties, including antiviral, anticancer, and immunosuppressive activities.

The synthesis of these complex molecules often relies on the stereocontrolled elaboration of a pre-existing chiral core. For instance, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, also known as 1,4-dideoxy-1,4-imino-D-ribitol, has been achieved from N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov This highlights a common strategy where a substituted pyrrolidine derivative is methodically functionalized to yield the target alkaloid. The specific stereochemistry of the starting material, such as that in this compound, is crucial for dictating the final stereochemistry of the more complex product.

The development of synthetic routes to various substituted pyrrolidines, including those with aryl groups, has expanded the library of accessible bioactive molecules. nih.govresearchgate.net These synthetic efforts are often inspired by the structures of naturally occurring alkaloids and aim to create analogues with improved potency, selectivity, or pharmacokinetic properties.

Investigative Inhibitor Development for Enzymatic Targets (General Mechanisms)

The pyrrolidine ring is a common structural motif in many enzyme inhibitors. Derivatives of this compound can be designed to mimic the transition state of an enzymatic reaction or to bind to the active site of an enzyme with high affinity and specificity. The hydroxyl and amino functionalities of the pyrrolidin-3-ol core can participate in key hydrogen bonding interactions within an enzyme's active site, while the alkyl substituents can be tailored to fit into specific hydrophobic pockets.

Pyrrolidine-based structures can serve as mimics of the ribose or deoxyribose sugar moiety in nucleosides. By replacing the furanose ring of a natural nucleoside with a substituted pyrrolidine ring, researchers can create nucleoside analogues with potential antiviral or anticancer activity. These analogues can act as chain terminators in DNA or RNA synthesis or as inhibitors of enzymes involved in nucleotide metabolism. The synthesis of compounds like (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, an iminosugar, demonstrates the utility of pyrrolidine precursors in creating molecules that can be further elaborated into nucleoside analogues. nih.gov

Iminosugars are carbohydrate mimics in which the ring oxygen has been replaced by a nitrogen atom. Pyrrolidinol derivatives, such as the parent compound, are key precursors to polyhydroxylated pyrrolidines that function as iminosugars. These compounds are potent inhibitors of glycosidases and glycosyltransferases, enzymes that are crucial for various biological processes, including glycoprotein (B1211001) processing, lysosomal catabolism of glycoconjugates, and viral infectivity. The synthesis of 1,4-dideoxy-1,4-imino-D-ribitol from a dehydroproline derivative is a clear example of this application. nih.gov

Substituted pyrrolidines have been shown to be potent and selective ligands for various receptors, including G-protein coupled receptors (GPCRs) and kinases. For example, 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.net The specific substitution pattern on the pyrrolidine ring is critical for determining the affinity and selectivity for a particular receptor subtype. The development of synthetic methodologies, such as C(sp3)-H activation, has enabled the creation of diverse libraries of pyrrolidine analogues for screening against different receptor targets. This has led to the discovery of selective antagonists for NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors. nih.gov

Table 2: Examples of Receptor Targets for Pyrrolidine Derivatives

| Receptor Class | Specific Target Example | Potential Therapeutic Application |

| GPCRs | Serotonin Receptors | Treatment of depression and anxiety |

| GPCRs | Dopamine Receptors | Management of Parkinson's disease and schizophrenia |

| Ionotropic Receptors | NMDA Receptors | Neuroprotective agents |

| Kinases | Various | Anticancer therapies |

Probes for Investigating Biological Pathways (e.g., Quorum Sensing, Metabolic Pathways)

For instance, pyrrolidin-2-one derivatives have been synthesized and investigated for their antioxidant properties. researchgate.net Such compounds can be used to study the role of oxidative stress in various diseases. By modulating the levels of reactive oxygen species, these probes can help to unravel the intricate signaling networks involved in cellular responses to oxidative damage.

Furthermore, given the prevalence of pyrrolidine structures in natural products involved in processes like quorum sensing in bacteria, synthetic analogues can be used to either activate or inhibit these communication systems. This allows for a detailed investigation of the molecular mechanisms underlying bacterial coordination and virulence, potentially leading to new strategies for combating bacterial infections.

Design of Targeted Chemical Biology Tools

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous natural products and synthetic drugs. nih.govresearchgate.net The design of chemical biology tools from a parent compound like this compound would involve the strategic introduction of reporter groups and/or reactive functionalities to enable the study of its interactions within a biological system. frontiersin.org The stereochemistry of the pyrrolidine core is a critical consideration, as different stereoisomers can exhibit distinct biological profiles due to specific binding interactions with target proteins. nih.govresearchgate.net

The general workflow for developing such tools involves several key stages: initial identification of a bioactive molecule, structure-activity relationship (SAR) studies to understand which positions on the molecule can be modified without losing biological activity, synthesis of functionalized derivatives, and finally, application of these probes in biological assays. nih.gov

Hypothetical Design Principles for Probes Based on the this compound Scaffold

Assuming that this compound demonstrates a desirable biological activity, the design of chemical biology probes would proceed by modifying its structure. The key is to append a functional handle at a position that does not disrupt the key interactions with its biological target. The hydroxyl and the secondary amine groups on the pyrrolidine ring, as well as the terminal ends of the ethyl and butyl chains, represent potential sites for modification.

Table 1: Potential Probe Modalities for Pyrrolidine-Based Scaffolds

| Probe Type | Functional Group | Purpose | General Reference |

| Affinity-Based Probes | Biotin (B1667282), Desthiobiotin | Target protein enrichment and identification. | rsc.org |

| Fluorescent Probes | Fluorophores (e.g., Dansyl, Fluorescein, Rhodamine) | Visualization of the molecule's localization in cells and tissues. | nih.gov |

| Photoaffinity Probes | Diazirine, Benzophenone, Aryl Azide | Covalent cross-linking to target proteins upon photoactivation for target identification. | nih.govnih.gov |

| Click Chemistry Handles | Alkyne, Azide | Bioorthogonal ligation to reporter tags for various downstream applications. | frontiersin.org |

Affinity-Based Probes for Target Identification

Affinity-based probes are designed to isolate and identify the binding partners of a bioactive small molecule from a complex biological mixture, such as a cell lysate. rsc.org A common strategy involves immobilizing the small molecule onto a solid support (e.g., agarose (B213101) or magnetic beads) to create an affinity matrix.

For a hypothetical probe derived from this compound, a linker arm would be attached to a non-essential position on the molecule, which is then connected to the solid support. This "bait" is then incubated with the proteome, and its binding partners are "fished out," eluted, and identified by mass spectrometry.

Fluorescent Probes for Cellular Imaging

To visualize the subcellular localization of a bioactive compound, a fluorescent reporter can be attached. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties. For instance, a derivative of this compound could be conjugated to a fluorophore to track its accumulation in specific organelles, providing clues about its mechanism of action. nih.gov

Photoaffinity Labeling for Covalent Target Capture

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. nih.gov This method involves incorporating a photoreactive group (e.g., a diazirine) into the structure of the bioactive compound. Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links to any nearby interacting proteins. princeton.edu An additional "handle," such as an alkyne or azide, is often included in the probe's structure to allow for the subsequent attachment of a reporter tag (like biotin or a fluorophore) via click chemistry for enrichment and detection. frontiersin.org

Q & A

Q. What are the recommended synthetic methodologies for (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol?

Stereoselective synthesis is critical due to the compound’s three chiral centers. Key steps include:

- Asymmetric alkylation of pyrrolidine precursors using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .

- Ring-closing metathesis (RCM) or Mannich reactions to construct the pyrrolidine scaffold .

- Hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation or enzymatic oxidation .

- Purification via chiral HPLC (e.g., using Chiralpak AD-H columns) to resolve enantiomers .

Q. How is the stereochemical configuration of this compound confirmed?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) .

- NMR spectroscopy : Analyze vicinal coupling constants (J-values) and NOE correlations to confirm spatial arrangement .

- Optical rotation : Compare experimental [α]D values with literature data for chiral pyrrolidine derivatives .

Q. What analytical techniques are used to assess purity and stability?

- HPLC-MS : Quantify purity (>98%) and detect degradation products under stress conditions (e.g., pH, temperature) .

- TGA/DSC : Evaluate thermal stability (decomposition onset >200°C) .

- Karl Fischer titration : Monitor hygroscopicity, as hydroxyl groups may absorb moisture .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity and interactions?

- Density Functional Theory (DFT) : Calculate transition states for stereoselective reactions (e.g., B3LYP/6-31G* level) to optimize synthetic pathways .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes .

- Docking studies : Use AutoDock Vina to screen for potential pharmacological activity (e.g., affinity for neurotransmitter receptors) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assay protocols : Control variables like solvent (DMSO concentration ≤0.1%), temperature (37°C), and cell line (e.g., HEK293 vs. HeLa) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Dose-response curves : Validate EC50/IC50 values across multiple replicates to ensure reproducibility .

Q. How to design experiments to study the compound’s metabolic fate in vivo?

- Isotopic labeling : Synthesize deuterated or ¹⁴C-labeled analogs for tracking via radioligand assays .

- Microsomal incubation : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation pathways .

- Pharmacokinetic modeling : Fit plasma concentration-time data to two-compartment models using WinNonlin .

Q. What advanced chiral resolution techniques improve enantiomeric excess (ee)?

- Dynamic kinetic resolution : Combine lipases (e.g., Candida antarctica) with transition-metal catalysts for racemization-free synthesis .

- Enantioselective crystallization : Screen co-crystal formers (e.g., tartaric acid derivatives) to enhance ee >99% .

- Membrane-based separation : Utilize chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) .

Q. How to assess the compound’s potential as a enzyme inhibitor?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to target enzymes .

- Kinetic assays : Monitor substrate conversion via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution (≤3.0 Å) .

Methodological Notes

- Stereochemical integrity : Store the compound under inert atmosphere (N2/Ar) at −20°C to prevent epimerization .

- Data validation : Cross-reference NMR (¹H, ¹³C, DEPT) and HRMS data with computational predictions .

- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.